(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
CAS No.: 114676-97-0
Cat. No.: VC20798425
Molecular Formula: C10H18FNO3
Molecular Weight: 219.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114676-97-0 |
|---|---|
| Molecular Formula | C10H18FNO3 |
| Molecular Weight | 219.25 g/mol |
| IUPAC Name | tert-butyl (2R,4R)-2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |
| Standard InChI Key | MZJMMRVKXQOTDV-HTQZYQBOSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CF)O |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CF)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CF)O |
Introduction
(2R,4R)-tert-Butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral organic compound with the CAS number 114676-97-0. It is primarily used as a building block in chemical synthesis, particularly in the development of pharmaceuticals and other complex molecules. This compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, making it valuable for constructing molecules with precise spatial arrangements.
Safety Information
Handling requires caution due to potential hazards; it carries hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation), along with precautionary statements P280-P305+P351+P338 .
Synthesis and Applications
This compound serves as an intermediate in organic synthesis due to its unique structural features:
-
Synthesis Pathways: The synthesis often involves stereoselective reactions that ensure the correct configuration at both chiral centers.
-
Applications: It is used in pharmaceutical research for developing drugs that require precise stereochemistry for efficacy or safety reasons.
Availability and Suppliers
Several suppliers offer this compound worldwide:
| Supplier | Product Description | CAS Number |
|---|---|---|
| AChemBlock | Purity: 95% | 114676-97-0 |
| Molbase | Various suppliers | Same |
| CombiBlocks | Catalog No.: JR0061 | Same |
These suppliers provide options for purchasing small quantities suitable for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume